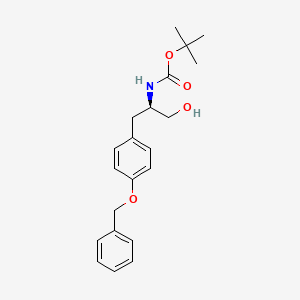

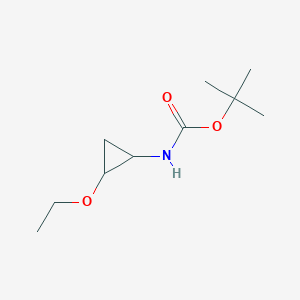

tert-butyl N-(2-ethoxycyclopropyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-butyl N-(2-ethoxycyclopropyl)carbamate” is a chemical compound . It is related to “tert-Butyl carbamate”, which is a compound with the molecular formula C5H11NO2 . The carbamate group is a key structural motif in many approved drugs and prodrugs .

Synthesis Analysis

Carbamates, including “this compound”, can be synthesized from the corresponding carboxylic acids . The reaction with di-tert-butyl dicarbonate and sodium azide leads to the formation of the corresponding acyl azides, which then undergo a Curtius rearrangement .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic methods . The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .Chemical Reactions Analysis

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . They are also used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various methods . For example, the molecular weight of “tert-Butyl carbamate”, a related compound, is 117.15 g/mol .Wissenschaftliche Forschungsanwendungen

Photochemical Synthesis

Researchers have utilized tert-butyl N-(2-ethoxycyclopropyl)carbamate in the photochemical ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives. This process highlights its role as a valuable intermediate in the synthesis of complex cyclic structures, with applications in developing pharmaceuticals and agrochemicals (Crockett & Koch, 2003).

Enantioselective Synthesis

This compound has been identified as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This application is crucial for the production of nucleoside analogues, which are key components in antiviral and anticancer drugs (Ober, Marsch, Harms, & Carell, 2004).

Spirocyclopropanation

The compound has also been converted into spirocyclopropanated analogues of the insecticide Thiacloprid and Imidacloprid, showcasing its utility in the development of novel insecticides with potentially enhanced efficacy and environmental profiles (Brackmann et al., 2005).

Directed Lithiation

In another study, this compound has been used in directed lithiation processes. This method enables the selective introduction of functional groups into molecules, which is a fundamental step in the synthesis of many organic compounds (Smith, El‐Hiti, & Alshammari, 2013).

Crystallography and Structural Analysis

The compound's derivatives have been studied for their crystal structures, offering insights into the molecular conformations and interactions that are crucial for designing molecules with desired physical and chemical properties (Kant, Singh, & Agarwal, 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(2-ethoxycyclopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-5-13-8-6-7(8)11-9(12)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQIACBOMWDEML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801171450 |

Source

|

| Record name | Carbamic acid, N-(2-ethoxycyclopropyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801171450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803606-62-3 |

Source

|

| Record name | Carbamic acid, N-(2-ethoxycyclopropyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803606-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(2-ethoxycyclopropyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801171450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate](/img/structure/B1373797.png)